molecular formula C23H18O5 B3645763 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B3645763
M. Wt: 374.4 g/mol
InChI Key: XCHYDVNTFZXRLH-UHFFFAOYSA-N
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Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, two methyl groups, an oxo group, and a furoate ester moiety attached to the chromen backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and benzyl bromide.

    Reaction with Benzyl Bromide: The 7-hydroxy-4-methylcoumarin is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 7-benzyl-4-methylcoumarin.

    Esterification: The 7-benzyl-4-methylcoumarin is then esterified with 2-furoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and furoate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
  • 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14-17-10-11-19(27-23(25)20-9-6-12-26-20)15(2)21(17)28-22(24)18(14)13-16-7-4-3-5-8-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHYDVNTFZXRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate

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